molecular formula C13H15N3O5S B13771235 Acetic acid, ((5-(3,4,5-trimethoxyphenyl)-1H-1,2,4-triazol-3-yl)thio)- CAS No. 77803-55-5

Acetic acid, ((5-(3,4,5-trimethoxyphenyl)-1H-1,2,4-triazol-3-yl)thio)-

Cat. No.: B13771235
CAS No.: 77803-55-5
M. Wt: 325.34 g/mol
InChI Key: IJKVCIZBPFDIKY-UHFFFAOYSA-N
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Description

    Reagents: Acetic anhydride, sulfur.

    Conditions: The reaction is conducted under an inert atmosphere to prevent oxidation.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of acetic acid, ((5-(3,4,5-trimethoxyphenyl)-1H-1,2,4-triazol-3-yl)thio)- typically involves multiple steps. One common approach starts with the preparation of the 3,4,5-trimethoxyphenylacetic acid, which is then subjected to a series of reactions to introduce the triazole and thioacetic acid groups.

  • Preparation of 3,4,5-Trimethoxyphenylacetic Acid

      Reagents: 3,4,5-trimethoxybenzaldehyde, malonic acid, pyridine, piperidine.

      Conditions: The reaction is carried out under reflux conditions to form the corresponding acetic acid derivative.

  • Formation of Triazole Ring

      Reagents: Hydrazine hydrate, carbon disulfide, potassium hydroxide.

      Conditions: The reaction mixture is heated to form the triazole ring.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation

      Reagents: Potassium permanganate, hydrogen peroxide.

      Conditions: Typically carried out in an aqueous medium.

      Products: Oxidized derivatives of the trimethoxyphenyl group.

  • Reduction

      Reagents: Sodium borohydride, lithium aluminum hydride.

      Conditions: Conducted in anhydrous solvents.

      Products: Reduced forms of the triazole ring.

  • Substitution

      Reagents: Halogenating agents, nucleophiles.

      Conditions: Varies depending on the substituent being introduced.

      Products: Substituted derivatives of the original compound.

Scientific Research Applications

Acetic acid, ((5-(3,4,5-trimethoxyphenyl)-1H-1,2,4-triazol-3-yl)thio)- has a wide range of applications in scientific research:

  • Chemistry

    • Used as a building block for the synthesis of more complex molecules.
    • Acts as a ligand in coordination chemistry.
  • Biology

    • Investigated for its potential as an enzyme inhibitor.
    • Studied for its interactions with biological macromolecules.
  • Medicine

    • Explored for its potential anti-cancer properties.
    • Evaluated for its anti-inflammatory and anti-microbial activities.
  • Industry

    • Utilized in the development of new materials with specific properties.
    • Applied in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of acetic acid, ((5-(3,4,5-trimethoxyphenyl)-1H-1,2,4-triazol-3-yl)thio)- involves its interaction with various molecular targets. The trimethoxyphenyl group is known to interact with proteins and enzymes, potentially inhibiting their activity. The triazole ring can form coordination complexes with metal ions, affecting their biological availability and activity. The thioacetic acid moiety may participate in redox reactions, influencing cellular oxidative stress levels.

Comparison with Similar Compounds

Similar Compounds

  • 3,4,5-Trimethoxyphenylacetic Acid

    • Shares the trimethoxyphenyl group but lacks the triazole and thioacetic acid moieties.
    • Used in organic synthesis and as a precursor for other compounds.
  • 1,2,4-Triazole Derivatives

    • Contains the triazole ring but may have different substituents.
    • Widely studied for their biological activities, including anti-fungal and anti-cancer properties.
  • Thioacetic Acid Derivatives

    • Features the thioacetic acid group but different aromatic or heterocyclic rings.
    • Explored for their potential as intermediates in organic synthesis.

Uniqueness

Acetic acid, ((5-(3,4,5-trimethoxyphenyl)-1H-1,2,4-triazol-3-yl)thio)- is unique due to the combination of its functional groups, which confer a distinct set of chemical properties and potential applications. The presence of the trimethoxyphenyl group enhances its biological activity, while the triazole and thioacetic acid moieties provide additional sites for chemical modification and interaction with molecular targets.

Properties

CAS No.

77803-55-5

Molecular Formula

C13H15N3O5S

Molecular Weight

325.34 g/mol

IUPAC Name

2-[[5-(3,4,5-trimethoxyphenyl)-1H-1,2,4-triazol-3-yl]sulfanyl]acetic acid

InChI

InChI=1S/C13H15N3O5S/c1-19-8-4-7(5-9(20-2)11(8)21-3)12-14-13(16-15-12)22-6-10(17)18/h4-5H,6H2,1-3H3,(H,17,18)(H,14,15,16)

InChI Key

IJKVCIZBPFDIKY-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C2=NC(=NN2)SCC(=O)O

Origin of Product

United States

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